Methyl 2-(trifluoromethoxy)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

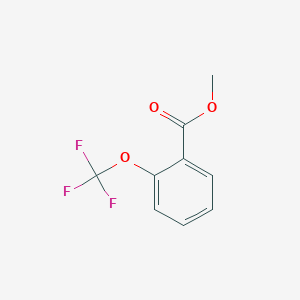

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-14-8(13)6-4-2-3-5-7(6)15-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJYJSUDISVNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379584 | |

| Record name | methyl 2-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148437-99-4 | |

| Record name | methyl 2-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148437-99-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for methyl 2-(trifluoromethoxy)benzoate, a key intermediate in the development of pharmaceuticals and agrochemicals. This document outlines common synthetic routes, including detailed experimental protocols and quantitative data to facilitate laboratory application.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the creation of more complex molecules for the pharmaceutical and agricultural industries. The incorporation of the trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. This guide explores the prevalent methods for its synthesis, starting from commercially available precursors.

Core Synthesis Pathway: Esterification of 2-(trifluoromethoxy)benzoic acid

The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of 2-(trifluoromethoxy)benzoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol.

A general representation of this pathway is as follows:

Caption: Fischer Esterification Pathway.

Experimental Protocol: Fischer Esterification

The following protocol is a generalized procedure based on standard laboratory practices for Fischer esterification.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethoxy)benzoic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography or distillation.

Quantitative Data

| Parameter | Value |

| Starting Material | 2-(trifluoromethoxy)benzoic acid |

| Reagents | Methanol, Sulfuric Acid |

| Typical Yield | >90% |

| Purity (post-purification) | >98% |

Precursor Synthesis: Preparation of 2-(trifluoromethoxy)benzoic acid

The key precursor, 2-(trifluoromethoxy)benzoic acid, can be synthesized via several routes. A common method involves the trifluoromethoxylation of a suitable ortho-substituted benzoic acid derivative. A plausible, albeit not explicitly detailed in the provided search results, synthetic route could involve the following logical steps, starting from a more readily available precursor like 2-hydroxybenzoic acid (salicylic acid).

Caption: Hypothetical Precursor Synthesis Workflow.

While a direct, detailed experimental protocol for the synthesis of 2-(trifluoromethoxy)benzoic acid was not found in the initial search, the synthesis of the isomeric 2-(trifluoromethyl)benzoic acid is described in patent CN103274929B, which may offer analogous insights.[1]

Two-Step Synthesis of 2-(Trifluoromethyl)benzoic Acid (Analogous Pathway)

This patented method involves a two-step process to produce the isomeric 2-(trifluoromethyl)benzoic acid.[1]

-

Fluorination: 2-trichloromethyl benzal chloride undergoes fluoridation with anhydrous hydrogen fluoride in the presence of a catalyst to yield 2-trifluoromethyl benzal chloride.[1]

-

Hydrolysis and Oxidation: The resulting 2-trifluoromethyl benzal chloride is then reacted with nitric acid to undergo acid hydrolysis and oxidation, forming 2-trifluoromethylbenzoic acid.[1]

Quantitative Data from Patent CN103274929B for 2-(Trifluoromethyl)benzoic Acid Synthesis [1]

| Step | Reactants | Product | Yield | Purity |

| Fluorination | 2-trichloromethyl benzal chloride, Anhydrous Hydrogen Fluoride | 2-trifluoromethyl benzal chloride | 93.7% | 97.3% |

| Hydrolysis/Oxidation | 2-trifluoromethyl benzal chloride, Nitric Acid | 2-trifluoromethylbenzoic acid | 95.8% | 99.2% |

Conclusion

The synthesis of this compound is most efficiently achieved through the Fischer esterification of its corresponding carboxylic acid precursor, 2-(trifluoromethoxy)benzoic acid. While the direct synthesis of this precursor is not extensively detailed in publicly available literature, analogous methods for related compounds suggest that multi-step syntheses from readily available starting materials are feasible. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in the field to develop and optimize the synthesis of this important chemical intermediate. Further research into the direct trifluoromethoxylation of ortho-substituted benzoic acid derivatives could yield more efficient and scalable routes to 2-(trifluoromethoxy)benzoic acid.

References

"Methyl 2-(trifluoromethoxy)benzoate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and safety properties of Methyl 2-(trifluoromethoxy)benzoate. While this compound is a valuable building block in organic synthesis, detailed experimental protocols and spectroscopic data are not widely available in the public domain. This guide compiles the existing information and presents general methodologies relevant to its synthesis and characterization.

Core Properties and Safety Information

This compound is a fluorinated aromatic ester. The trifluoromethoxy group significantly influences its electronic properties and reactivity, making it a point of interest for creating novel pharmaceutical and agrochemical compounds.

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 148437-99-4 | [1][2] |

| Molecular Formula | C₉H₇F₃O₃ | [2] |

| Molecular Weight | 220.15 g/mol | [2] |

| Appearance | Clear liquid | [2] |

| Boiling Point | 57 °C | [2] |

| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [2] |

Appropriate safety precautions are essential when handling this compound. The compound is classified as an irritant.

| Hazard Information | Details | Reference |

| GHS Pictogram | Irritant | [1][2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. | [1][2] |

| Storage | Keep containers tightly closed in a dry, cool and well-ventilated place. | [1] |

Experimental Protocols

This protocol outlines a standard Fischer esterification reaction, a common method for synthesizing esters from a carboxylic acid and an alcohol.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(trifluoromethoxy)benzoic acid (1 equivalent) with an excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.

-

Catalyst Addition : Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the mixture.

-

Reflux : Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction : Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

The following are standard procedures for obtaining spectroscopic data to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition : Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Infrared (IR) Spectroscopy :

-

Sample Preparation : As the compound is a liquid, a small drop can be placed between two salt plates (NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition : Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

-

Mass Spectrometry (MS) :

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation.

-

Ionization : Use a suitable ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak ([M]⁺) and characteristic fragmentation patterns.

-

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis and characterization of this compound.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Caption: Logical flow for the structural confirmation of this compound using spectroscopic methods.

References

An In-depth Technical Guide to Methyl 2-(trifluoromethyl)benzoate (CAS 344-96-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Methyl 2-(trifluoromethyl)benzoate, a key building block in modern organic synthesis. It should be noted that while the requested topic was "Methyl 2-(trifluoromethoxy)benzoate," the provided CAS number, 344-96-7, unequivocally corresponds to Methyl 2-(trifluoromethyl)benzoate . This guide will focus on the latter compound, addressing its physicochemical properties, spectroscopic profile, synthesis, and applications, with a particular emphasis on its role in pharmaceutical and materials science research. The trifluoromethyl group imparts unique electronic properties, enhancing the lipophilicity and metabolic stability of molecules, making this compound a valuable intermediate in the development of novel bioactive compounds and functional materials.[1]

Physicochemical Properties

Methyl 2-(trifluoromethyl)benzoate is a colorless liquid at room temperature.[2] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 344-96-7 | [2] |

| Molecular Formula | C₉H₇F₃O₂ | [2] |

| Molecular Weight | 204.15 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 98 °C at 25 mmHg | |

| Density | 1.306 g/cm³ | |

| Refractive Index | 1.455 | |

| Solubility | Poorly soluble in water, miscible with organic solvents. |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of Methyl 2-(trifluoromethyl)benzoate. The following tables summarize its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | 7.78 - 7.72 | m | 2H, Aromatic | |

| 7.60 - 7.58 | m | 2H, Aromatic | |||

| 3.93 | s | 3H, -OCH₃ | |||

| ¹³C NMR | CDCl₃ | 167.3 | C=O | ||

| 131.8 | Aromatic CH | ||||

| 131.2 | Aromatic CH | ||||

| 130.2 | Aromatic CH | ||||

| 128.8 | q, J = 32.0 | Aromatic C-CF₃ | |||

| 126.7 | q, J = 5.0 | Aromatic CH | |||

| 123.5 | q, J = 271.0 | -CF₃ | |||

| 52.8 | -OCH₃ | ||||

| ¹⁹F NMR | CDCl₃ | -59.79 | s | -CF₃ |

Mass Spectrometry (MS)

The electron ionization mass spectrum of Methyl 2-(trifluoromethyl)benzoate is expected to show a molecular ion peak ([M]⁺) at m/z = 204. Key fragmentation pathways for aromatic esters typically involve the loss of the alkoxy group and subsequent rearrangements.

| m/z | Proposed Fragment Ion | Formula |

| 204 | Molecular Ion [M]⁺ | [C₉H₇F₃O₂]⁺ |

| 173 | [M - OCH₃]⁺ | [C₈H₄F₃O]⁺ |

| 145 | [M - OCH₃ - CO]⁺ | [C₇H₄F₃]⁺ |

| 69 | [CF₃]⁺ | [CF₃]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2-(trifluoromethyl)benzoate will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 | Aromatic C-H stretch | Medium |

| ~2960 | Aliphatic C-H stretch (-OCH₃) | Medium |

| ~1730 | C=O stretch (ester) | Strong |

| ~1600, ~1450 | C=C stretch (aromatic ring) | Medium |

| ~1300 - 1100 | C-F stretch (-CF₃) | Strong |

| ~1250 | C-O stretch (ester) | Strong |

Synthesis

Methyl 2-(trifluoromethyl)benzoate is commonly synthesized via the Fischer esterification of 2-(trifluoromethyl)benzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[3][4] This reversible reaction is typically driven to completion by using an excess of methanol.

Experimental Protocol: Fischer Esterification

Materials:

-

2-(Trifluoromethyl)benzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethyl)benzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 2-(trifluoromethyl)benzoate.

-

Purification: The crude product can be purified by vacuum distillation to yield the pure ester.

Applications in Synthesis

Methyl 2-(trifluoromethyl)benzoate is a versatile building block in organic synthesis, primarily utilized for the introduction of the 2-(trifluoromethyl)benzoyl moiety into more complex molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring and the ester functionality.

Its applications span across:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethyl group can enhance drug efficacy by increasing metabolic stability and binding affinity.

-

Agrochemicals: This compound is used in the preparation of novel herbicides and pesticides, where the trifluoromethyl group contributes to the biological activity.

-

Material Science: It is incorporated into the synthesis of advanced polymers and coatings, imparting enhanced thermal and chemical stability.[5]

Visualizations

Synthetic Workflow of Methyl 2-(trifluoromethyl)benzoate

Caption: A diagram illustrating the Fischer esterification synthesis of Methyl 2-(trifluoromethyl)benzoate.

Role as a Synthetic Building Block

Caption: A diagram showing the application of Methyl 2-(trifluoromethyl)benzoate in various fields.

References

An In-Depth Technical Guide to Methyl 2-(trifluoromethoxy)benzoate: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(trifluoromethoxy)benzoate, a fluorinated aromatic compound, holds significance as a potential building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. The introduction of the trifluoromethoxy group (-OCF₃) can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery and history of this compound, alongside a detailed examination of its synthesis. Quantitative data is systematically presented in tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to elucidate synthetic pathways and experimental workflows.

Introduction: The Significance of the Trifluoromethoxy Group

The trifluoromethoxy group has emerged as a crucial substituent in medicinal chemistry and materials science. Its strong electron-withdrawing nature and high lipophilicity can significantly alter the properties of a parent molecule. In drug design, the incorporation of a trifluoromethoxy group can lead to enhanced metabolic stability by blocking sites susceptible to enzymatic degradation, improved cell membrane permeability, and favorable interactions with protein targets. This has led to the inclusion of the -OCF₃ moiety in a variety of bioactive compounds. The synthesis of molecules containing this functional group, such as this compound, is therefore of considerable interest to researchers in the field.

Discovery and Historical Context

While the specific discovery of this compound (CAS Number: 148437-99-4) is not prominently documented in readily available scientific literature, its emergence is intrinsically linked to the broader development of fluorination and trifluoromethoxylation methods in organic chemistry. The pioneering work on trifluoromethyl compounds dates back to the early 20th century, with the biological activities of such compounds first being investigated in 1927. The first commercial drug containing fluorine was introduced in 1955, marking a significant milestone in the application of organofluorine chemistry to pharmaceuticals.

The synthesis of aryl trifluoromethoxy ethers, the class of compounds to which this compound belongs, has been an active area of research. Early methods often involved harsh reaction conditions and limited functional group tolerance. The development of milder and more versatile trifluoromethoxylation reagents has been crucial for expanding the accessibility of these valuable compounds. It is likely that this compound was first synthesized as an intermediate in a larger synthetic sequence, possibly for the development of a novel pharmaceutical or agrochemical agent.

A key patent in the field of fluorinated benzoates is U.S. Patent 5,744,628 , assigned to Hoechst Aktiengesellschaft. While this patent primarily details the synthesis of related compounds, such as methyl 3-methoxy-2,4,5-trifluorobenzoate, it highlights the significant industrial and academic interest in this class of molecules during the period of its filing. The methodologies described within such patents often provide a foundational understanding of the synthetic strategies that could be adapted for the preparation of this compound.

Synthetic Routes and Methodologies

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the trifluoromethoxy group onto a pre-existing benzoic acid or salicylate precursor.

General Synthetic Strategy: Trifluoromethoxylation of a Phenolic Precursor

A common and logical approach to the synthesis of this compound involves the trifluoromethoxylation of a suitable precursor, such as methyl salicylate (methyl 2-hydroxybenzoate). This strategy is outlined in the following workflow diagram:

Caption: General workflow for the synthesis of this compound.

Hypothetical Experimental Protocol based on U.S. Patent 5,744,628 A

While U.S. Patent 5,744,628 A does not explicitly describe the synthesis of this compound, the methodologies for the preparation of analogous fluorinated benzoates can be adapted. The following is a hypothetical experimental protocol based on the general procedures outlined in the patent for the synthesis of a related compound, which can serve as a starting point for the synthesis of the target molecule.

Reaction: Methylation of a fluorinated benzoic acid.

Reactants:

-

4-Hydroxy-3,5,6-trifluorophthalic acid (as a representative starting material from the patent)

-

Methylating agent (e.g., Iodomethane)

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., Acetone)

Procedure:

-

To a solution of the fluorinated benzoic acid derivative in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate).

-

Stir the mixture at room temperature to facilitate the formation of the carboxylate salt.

-

Add the methylating agent (e.g., iodomethane) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or distillation, to yield the pure methyl ester.

Quantitative Data from U.S. Patent 5,744,628 A (Example for Methyl 3-methoxy-2,4,5-trifluorobenzoate):

| Parameter | Value |

| Starting Material | 4-Hydroxy-3,5,6-trifluorophthalic acid |

| Methylating Agent | Iodomethane |

| Yield | 90.5% |

| Solvent | Not explicitly stated in snippet |

| Base | Not explicitly stated in snippet |

Note: This data is for a related compound and serves as an illustrative example of the yields and types of reagents that might be expected in the synthesis of this compound using similar chemistry.

Visualization of the Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for this compound, starting from salicylic acid.

Caption: Plausible two-step synthesis of this compound.

Conclusion and Future Outlook

This compound represents a valuable, albeit not widely documented, fluorinated building block. Its synthesis is achievable through established methodologies in organofluorine chemistry, likely involving the trifluoromethoxylation of a readily available salicylate precursor. While a definitive historical account of its initial discovery remains elusive, its importance lies in its potential for incorporation into more complex molecules with tailored biological or material properties.

For researchers and drug development professionals, the ability to efficiently synthesize this and related compounds is critical for exploring the impact of the trifluoromethoxy group on molecular function. Future research may focus on developing more efficient and scalable synthetic routes to this compound and on its application in the design of novel pharmaceuticals and advanced materials. The continued exploration of the unique properties conferred by the trifluoromethoxy group will undoubtedly lead to new discoveries and innovations in chemical science.

An In-depth Technical Guide to Methyl 2-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(trifluoromethoxy)benzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethoxy (-OCF₃) group into organic molecules can profoundly influence their physicochemical and biological properties. This group is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of drug candidates to their biological targets.[1][2] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential applications, with a particular emphasis on experimental details for the research community.

Chemical Properties and Data

A summary of the key chemical properties for this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O₃ | [3] |

| Molecular Weight | 220.15 g/mol | [3] |

| CAS Number | 148437-99-4 | [3] |

| Appearance | Clear liquid | [3] |

| Boiling Point | 57 °C | [3] |

| Density | 1.312±0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | Room temperature | [3] |

Synthesis and Experimental Protocols

-

Synthesis of the precursor acid: Preparation of 2-(trifluoromethoxy)benzoic acid.

-

Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

A general workflow for this process is outlined below.

Step 1: Synthesis of 2-(trifluoromethoxy)benzoic Acid

The synthesis of the parent acid, 2-(trifluoromethoxy)benzoic acid, is a crucial first step. While specific patents for this exact molecule were not found, analogous preparations for similar compounds, such as 2-(trifluoromethyl)benzoic acid, can provide a template. One common method involves the fluorination of a suitable precursor followed by hydrolysis and oxidation.[4] For example, a process for preparing 2-trifluoromethyl benzoic acid involves the fluoridation of 2-trichloromethyl benzal chloride followed by reaction with nitric acid.[4]

A potential synthetic pathway for 2-(trifluoromethoxy)benzoic acid could involve the reaction of a corresponding halobenzoic acid with 2,2,2-trifluoroethanol in the presence of a strong base and a copper catalyst, as demonstrated in the synthesis of other (trifluoroethoxy)benzoic acids.[5]

Step 2: Fischer Esterification of 2-(trifluoromethoxy)benzoic Acid

Once 2-(trifluoromethoxy)benzoic acid is obtained, it can be converted to this compound via Fischer esterification. This is a standard and widely used method for the preparation of esters from carboxylic acids and alcohols.

General Experimental Protocol (based on standard Fischer Esterification):

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethoxy)benzoic acid (1.0 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Final Purification: The crude product can be further purified by distillation or column chromatography on silica gel to obtain the final, pure product.

The following diagram, generated using DOT language, illustrates this proposed synthetic workflow.

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Data

For reference, the expected key spectroscopic features are outlined below based on the analysis of analogous compounds such as methyl 2-methoxybenzoate and other fluorinated benzoates.[6][7][8][9]

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons (in the range of 7.0-8.0 ppm) and a singlet for the methyl ester protons (around 3.9 ppm). The coupling patterns of the aromatic protons will be indicative of the 1,2-disubstitution pattern.

-

¹³C NMR: The spectrum should display signals for the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons (in the region of 110-150 ppm), and the methyl carbon of the ester (around 52 ppm). The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group is expected.

-

IR Spectroscopy: Key absorption bands would include a strong C=O stretching vibration for the ester group (around 1720-1740 cm⁻¹), C-O stretching bands (around 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹), and C-F stretching vibrations (in the region of 1100-1200 cm⁻¹).[10][11]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.15 g/mol ). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[9][12]

Applications in Medicinal Chemistry and Drug Development

The trifluoromethoxy group is a valuable substituent in modern drug design.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the biological activity and pharmacokinetic profile of a molecule. While specific biological activity data for this compound is not yet published, its structural features suggest its potential as a key building block in the synthesis of novel therapeutic agents.

Derivatives of fluorinated benzoic acids have been explored for a variety of therapeutic applications, including as anti-inflammatory agents that target cyclooxygenase (COX) enzymes.[13] The incorporation of a fluorine-containing moiety can lead to enhanced potency and selectivity.

The general workflow for utilizing a building block like this compound in a drug discovery program is depicted in the following diagram.

Caption: General drug discovery workflow utilizing a key building block.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for applications in drug discovery and materials science. While detailed experimental and biological data in the public domain are currently scarce, its synthesis is achievable through established chemical transformations. This technical guide provides a foundational understanding of this compound and a framework for its synthesis and potential applications. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 148437-99-4 [amp.chemicalbook.com]

- 4. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 5. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 6. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 2-methoxybenzoate(606-45-1) IR Spectrum [chemicalbook.com]

- 8. Benzoic acid, 2-methoxy-, methyl ester [webbook.nist.gov]

- 9. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. benchchem.com [benchchem.com]

Spectroscopic Profile of Methyl 2-(trifluoromethoxy)benzoate: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(trifluoromethyl)benzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the general experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for Methyl 2-(trifluoromethyl)benzoate.

Table 1: ¹H NMR Spectroscopic Data for Methyl 2-(trifluoromethyl)benzoate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.78-7.72 | m | - | 2H | Aromatic H |

| 7.60-7.58 | m | - | 2H | Aromatic H |

| 3.93 | s | - | 3H | -OCH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for Methyl 2-(trifluoromethyl)benzoate

| Chemical Shift (δ) ppm | Assignment |

| 167.3 | C=O (Ester) |

| 131.8 | Aromatic C |

| 131.2 | Aromatic C |

| 130.2 | Aromatic C |

| 128.8 (q, J = 32.0 Hz) | Aromatic C adjacent to -CF₃ |

| 126.7 (q, J = 5.0 Hz) | Aromatic C |

| 123.5 (q, J = 271.0 Hz) | -CF₃ |

| 52.8 | -OCH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 125.8 MHz

Table 3: Key IR Absorption Bands for Methyl 2-(trifluoromethyl)benzoate

| Wavenumber (cm⁻¹) | Functional Group |

| ~1730 | C=O Stretch (Ester) |

| ~1600, ~1450 | C=C Stretch (Aromatic) |

| ~1280 | C-O Stretch (Ester) |

| ~1100-1350 | C-F Stretch |

Table 4: Mass Spectrometry Data for Methyl 2-(trifluoromethyl)benzoate

| m/z | Interpretation |

| 204 | [M]⁺ (Molecular Ion) |

| 173 | [M - OCH₃]⁺ |

| 145 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1]

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[1] For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Data Processing: The raw data (Free Induction Decay) is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used where a small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a thin disk.

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer. Common techniques include direct infusion, or coupling the spectrometer with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique for relatively small and volatile organic molecules.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum. The molecular ion peak and the fragmentation pattern provide information about the molecular weight and structure of the compound.

Visualizations

Molecular Structure and Key NMR Correlations

Structure of Methyl 2-(trifluoromethyl)benzoate with NMR assignments.

General Workflow for Spectroscopic Analysis

A generalized workflow for spectroscopic analysis of an organic compound.

References

In-Depth Technical Guide: Stability and Storage of Methyl 2-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(trifluoromethoxy)benzoate. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from studies on analogous compounds, including methyl benzoate and molecules containing the trifluoromethoxy functional group, to provide an inferred stability profile.

Core Stability Profile

This compound is anticipated to be a stable compound under standard laboratory conditions. The presence of the electron-withdrawing trifluoromethoxy group is known to enhance the chemical and metabolic stability of aromatic compounds. However, like other methyl esters, it is susceptible to certain degradation pathways, primarily hydrolysis, especially under basic or acidic conditions.

Incompatible Materials and Conditions

Based on the reactivity of similar methyl esters, the following materials and conditions should be avoided to ensure the stability of this compound:

-

Strong Oxidizing Agents: May lead to vigorous and potentially exothermic reactions.

-

Strong Acids and Bases: Can catalyze the hydrolysis of the ester linkage.

-

Prolonged Exposure to Moisture: Can facilitate gradual hydrolysis.

-

High Temperatures: While generally thermally stable, excessive heat can accelerate degradation.

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound is hydrolysis of the ester bond. This reaction would yield methanol and 2-(trifluoromethoxy)benzoic acid. The rate of this hydrolysis is expected to be influenced by pH, with accelerated rates under both acidic and basic conditions.

Quantitative Stability Data (Inferred from Analogous Compounds)

The following tables summarize stability-related data gathered from analogous compounds to provide an estimated profile for this compound.

Table 1: General Stability of Related Methyl Benzoates

| Parameter | Observation for Methyl Benzoate | Inferred Relevance for this compound |

| General Stability | Stable under recommended storage conditions. | Expected to be generally stable under standard conditions. |

| Combustibility | Combustible liquid. | Likely to be combustible. |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | Similar incompatibilities are expected. |

| Hydrolysis | Susceptible to slow hydrolysis. | Hydrolysis is a potential degradation pathway. |

Table 2: Influence of Substituents on Hydrolysis of Benzoate Esters

| Substituent Effect | Observation | Inferred Relevance for this compound |

| Electron-withdrawing groups | Generally increase the rate of alkaline hydrolysis of esters. | The trifluoromethoxy group is strongly electron-withdrawing and may increase susceptibility to base-catalyzed hydrolysis compared to unsubstituted methyl benzoate. |

| Steric Hindrance (ortho position) | Can decrease the rate of hydrolysis by sterically shielding the carbonyl carbon from nucleophilic attack. | The ortho position of the trifluoromethoxy group may offer some steric hindrance, potentially counteracting the electronic effect to some extent. |

Experimental Protocols (General Methodologies for Stability Assessment)

Protocol 1: Hydrolysis Study

-

Objective: To determine the rate of hydrolysis under acidic, basic, and neutral conditions.

-

Methodology:

-

Prepare solutions of this compound in buffered aqueous solutions at various pH levels (e.g., pH 2, 7, and 10).

-

Incubate the solutions at a controlled temperature (e.g., 25 °C, 40 °C).

-

At specified time intervals, withdraw aliquots and quench any reaction (e.g., by neutralization).

-

Analyze the concentration of the parent compound and any major degradants (e.g., 2-(trifluoromethoxy)benzoic acid) using a validated stability-indicating HPLC method.

-

Calculate the rate constants for degradation at each pH.

-

Protocol 2: Thermal Stability Study

-

Objective: To assess the impact of elevated temperatures on the stability of the compound.

-

Methodology:

-

Store samples of solid this compound in controlled temperature chambers at various elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

-

At predetermined time points, remove samples and allow them to return to room temperature.

-

Analyze the purity of the samples by HPLC to determine the extent of degradation.

-

Visual inspection for any changes in physical appearance should also be recorded.

-

Recommended Storage Conditions

Based on the inferred stability profile, the following storage conditions are recommended for this compound:

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature (20-25°C). | Avoids potential acceleration of degradation at elevated temperatures. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to moisture and oxygen, reducing the risk of hydrolysis and oxidation. |

| Light | Store in a light-resistant container. | Protects against potential photodegradation, although specific photosensitivity data is unavailable. |

| Location | Store in a dry, well-ventilated area away from incompatible materials. | Prevents accidental contact with substances that could induce degradation. |

Visualizations

The following diagrams illustrate key conceptual information regarding the stability of this compound.

Caption: Factors influencing the stability of this compound.

Caption: A general experimental workflow for assessing chemical stability.

An In-depth Technical Guide to Methyl 2-(trifluoromethoxy)benzoate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(trifluoromethoxy)benzoate is a fluorinated aromatic ester that holds significant potential as a building block in medicinal chemistry and drug discovery. The incorporation of the trifluoromethoxy (-OCF₃) group can profoundly influence the physicochemical and pharmacological properties of bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and the known applications of its derivatives in drug development. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical transformations are presented to facilitate further research and application in the pharmaceutical sciences.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties, high lipophilicity, and enhanced metabolic stability.[1][2][3][4] These characteristics can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] this compound serves as a key starting material for the synthesis of a variety of more complex molecules bearing the 2-(trifluoromethoxy)benzoyl moiety. This guide will explore the synthesis of the core molecule and the derivatization strategies employed to generate novel compounds with potential therapeutic applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 148437-99-4 | [5] |

| Molecular Formula | C₉H₇F₃O₃ | [5] |

| Molecular Weight | 220.15 g/mol | [5] |

| Boiling Point | 57 °C | [5] |

| Density | 1.312±0.06 g/cm³ (Predicted) | [5] |

| Form | Liquid | [5] |

| Color | Clear | [5] |

Synthesis of this compound

A plausible synthetic workflow for obtaining this compound is outlined below. The initial and crucial step is the synthesis of the precursor, 2-(trifluoromethoxy)benzoic acid.

General Experimental Protocol for Fischer Esterification

The following is a generalized experimental protocol for the Fischer esterification of a benzoic acid derivative, which can be adapted for the synthesis of this compound from 2-(trifluoromethoxy)benzoic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethoxy)benzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude ester by distillation or column chromatography to yield pure this compound.

Derivatives of this compound and their Applications

While specific examples of derivatives synthesized directly from this compound are limited in the readily available literature, the 2-(trifluoromethoxy)benzoyl moiety is a component of various biologically active compounds. The general strategy involves using 2-(trifluoromethoxy)benzoic acid or its corresponding acyl chloride to introduce this key structural feature.

Synthesis of Amide Derivatives

A common derivatization of benzoic acids and their esters is the formation of amides, which are prevalent in many pharmaceutical compounds. The synthesis of N-substituted 2-(trifluoromethoxy)benzamides can be achieved through the reaction of 2-(trifluoromethoxy)benzoyl chloride with a primary or secondary amine.

Biological Activities of Derivatives

The trifluoromethoxy group is known to enhance the biological activity of various scaffolds. For instance, N-benzoyl-2-hydroxybenzamide derivatives have been investigated for their anti-protozoal activity. In one study, a compound bearing a trifluoromethoxy group (compound 1h ) was found to be selective against L. donovani, although it was less potent than its trifluoromethyl counterpart.[8]

| Compound | R-group | IC₅₀ against L. donovani (µM) |

| 1g | 4-CF₃ | >10 |

| 1h | 4-OCF₃ | 10.9 |

Table adapted from a study on N-benzoyl-2-hydroxybenzamides.[8]

This data suggests that while the trifluoromethoxy group can confer selectivity, the overall potency may vary depending on the specific molecular scaffold and the biological target.

Conclusion

This compound is a valuable, yet under-explored, building block in the synthesis of novel pharmaceutical agents. The presence of the trifluoromethoxy group offers a promising avenue for modulating the properties of drug candidates to improve their efficacy and pharmacokinetic profiles. Although detailed synthetic and biological data for a wide range of its derivatives are not extensively documented in publicly accessible literature, the established importance of the trifluoromethoxy group in medicinal chemistry warrants further investigation into the potential of this compound and its analogs. The synthetic strategies and general protocols outlined in this guide provide a foundation for researchers to explore the chemical space around this compound and unlock its potential in the development of new therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | Benchchem [benchchem.com]

Methodological & Application

Synthesis of Methyl 2-(trifluoromethoxy)benzoate: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Methyl 2-(trifluoromethoxy)benzoate, a valuable intermediate in pharmaceutical and agrochemical research. The primary synthetic route detailed is the Fischer esterification of 2-(trifluoromethoxy)benzoic acid with methanol, utilizing sulfuric acid as a catalyst. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the final product. Additionally, a summary of the synthesis of the precursor, 2-(trifluoromethoxy)benzoic acid, is provided. The protocols are designed to be clear and reproducible for researchers in a laboratory setting.

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable moiety in the design of novel therapeutic agents. This document details a standard and reliable method for its laboratory-scale synthesis.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in two main stages:

-

Preparation of 2-(trifluoromethoxy)benzoic acid: This precursor can be synthesized from 2-chlorobenzotrichloride.

-

Fischer Esterification: The resulting benzoic acid derivative is then esterified with methanol in the presence of an acid catalyst to yield the final product.

Quantitative Data Summary

| Parameter | Value | Reference |

| Precursor Synthesis | ||

| Starting Material | 2-Chlorobenzotrichloride | |

| Product | 2-(Trifluoromethoxy)benzoic acid | |

| Yield | >95% | |

| Esterification | ||

| Starting Material | 2-(Trifluoromethoxy)benzoic acid | |

| Product | This compound | |

| Catalyst | Concentrated Sulfuric Acid | [1][2][3] |

| Solvent | Methanol (excess) | [1][2][3] |

| Reaction Time | 1-2 hours (reflux) | [2] |

| Theoretical Yield | High (dependent on equilibrium) | [3] |

| Isolated Yield | ~75-90% (typical for Fischer Esterification) | [2][3] |

Experimental Protocols

Part 1: Synthesis of 2-(trifluoromethoxy)benzoic acid (Precursor)

This protocol is adapted from established industrial methods and provides a high-yield synthesis of the necessary precursor.

Materials:

-

2-Chlorobenzotrichloride

-

Anhydrous Hydrogen Fluoride (HF)

-

Catalyst (e.g., a Lewis acid)

-

Nitric Acid (30-80%)

-

Reaction vessel suitable for handling HF

-

Standard laboratory glassware

Procedure:

-

Fluorination: In a suitable reaction vessel, charge 2-chlorobenzotrichloride and the catalyst. Carefully add anhydrous hydrogen fluoride. Heat the mixture to 50-150°C under pressure (0.8-5.0 MPa) to facilitate the fluorination reaction, yielding 2-(trifluoromethoxy)trichloromethylbenzene.

-

Hydrolysis and Oxidation: The crude product from the previous step is then subjected to hydrolysis and oxidation with nitric acid (30-80%) at a temperature of 50-150°C.

-

Work-up: After the reaction is complete, cool the mixture to below 10°C. The solid product, 2-(trifluoromethoxy)benzoic acid, will precipitate. Filter the solid, wash with cold water, and dry under vacuum. A yield of over 95% can be expected.

Part 2: Synthesis of this compound (Fischer Esterification)

This protocol describes the esterification of 2-(trifluoromethoxy)benzoic acid to the target compound.

Materials:

-

2-(Trifluoromethoxy)benzoic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(trifluoromethoxy)benzoic acid in an excess of methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol). Maintain a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with:

-

Water (2 x 50 mL)

-

Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Be cautious of effervescence.

-

Saturated sodium chloride solution (1 x 50 mL) to aid in the separation of layers.

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Visualizations

Signaling Pathway Diagram

Caption: Overall synthesis pathway for this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Fischer esterification process.

References

Application Notes and Protocols for Methyl 2-(trifluoromethoxy)benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(trifluoromethoxy)benzoate, referred to in seminal literature as Trifluoromethyl Benzoate (TFBz), is a versatile and shelf-stable reagent for the introduction of the trifluoromethoxy (-OCF3) group into organic molecules. The trifluoromethoxy moiety is of significant interest in medicinal chemistry and materials science due to its unique electronic properties, high lipophilicity, and enhanced metabolic stability, which can favorably modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, based on the foundational work of Zhou et al.[1] These protocols are intended to serve as a practical guide for researchers in academic and industrial settings.

Key Properties of this compound

| Property | Value |

| Molecular Formula | C9H7F3O3 |

| Molecular Weight | 220.15 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

| Key Feature | Stable and easy-to-handle source of the trifluoromethoxide anion (CF3O⁻) |

Application 1: Trifluoromethoxylation-Halogenation of Arynes

The reaction of in situ generated arynes with this compound in the presence of a potassium fluoride/crown ether complex and a halogen source provides a direct route to ortho-haloaryl trifluoromethyl ethers. These products are valuable intermediates for further functionalization.[1]

General Reaction Scheme

Caption: Trifluoromethoxylation-Halogenation of Arynes.

Experimental Protocol

Materials:

-

This compound (TFBz)

-

Aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate)

-

Potassium fluoride (KF)

-

18-crown-6

-

Halogen source (e.g., Carbon tetrachloride, 1,2-Diiodoethane)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add potassium fluoride (2.0 equiv.) and 18-crown-6 (2.0 equiv.).

-

Add anhydrous THF, followed by this compound (1.5 equiv.).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the aryne precursor (1.0 equiv.) and the halogen source (1.5 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

| Aryne Precursor | Halogen Source | Product | Yield (%) |

| 2-(TMS)C6H4OTf | CCl4 | 1-Chloro-2-(trifluoromethoxy)benzene | 85 |

| 2-(TMS)C6H4OTf | CBr4 | 1-Bromo-2-(trifluoromethoxy)benzene | 82 |

| 2-(TMS)C6H4OTf | ICH2CH2I | 1-Iodo-2-(trifluoromethoxy)benzene | 75 |

| 4-MeO-2-(TMS)C6H3OTf | CBr4 | 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene | 78 |

Application 2: Nucleophilic Substitution of Alkyl (Pseudo)halides

This compound serves as an effective source of the trifluoromethoxide anion for the nucleophilic substitution of various primary and secondary alkyl bromides and iodides.[1] This method provides a straightforward synthesis of alkyl trifluoromethyl ethers.

General Reaction Scheme

References

Application Notes and Protocols: Methyl 2-(trifluoromethoxy)benzoate as a Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(trifluoromethoxy)benzoate is a versatile building block in medicinal chemistry, offering a unique combination of steric and electronic properties. The introduction of the trifluoromethoxy (-OCF₃) group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the development of novel therapeutic agents.

The trifluoromethoxy group is a highly lipophilic and electron-withdrawing substituent. Its incorporation into drug candidates can lead to improved pharmacokinetic and pharmacodynamic properties. Compared to the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group often imparts a greater increase in lipophilicity, which can enhance cell membrane permeability and bioavailability. Furthermore, the robust nature of the C-F bonds in the -OCF₃ group makes it resistant to metabolic degradation, thereby increasing the in vivo half-life of the drug molecule.

Physicochemical Properties and Their Implications in Drug Design

The trifluoromethoxy group possesses a unique set of properties that make it an attractive substituent in drug design. A summary of these properties in comparison to other common functional groups is provided in the table below.

| Property | Methoxy (-OCH₃) | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) |

| Hansch Lipophilicity Parameter (π) | -0.02 | +0.88 | +1.04 |

| Hammett Electronic Parameter (σₚ) | -0.27 (Electron Donating) | +0.54 (Electron Withdrawing) | +0.35 (Electron Withdrawing) |

| Metabolic Stability | Prone to O-dealkylation | High | High |

Data is compiled from various sources in medicinal chemistry literature.

The high lipophilicity of the trifluoromethoxy group can significantly improve a drug's ability to cross biological membranes, including the blood-brain barrier. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and influence ligand-receptor interactions. The enhanced metabolic stability is a key advantage in designing drugs with longer duration of action and reduced dosage requirements.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and effective method can be adapted from general procedures for the synthesis of aryl trifluoromethyl ethers from phenols. The following protocol outlines a two-step process starting from the readily available methyl salicylate.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl salicylate

-

Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

Step 1: Formation of the Triflate Intermediate

-

To a stirred solution of methyl salicylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq) dropwise.

-

After stirring for 10 minutes, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude triflate intermediate. This intermediate is often used in the next step without further purification.

Step 2: Trifluoromethoxylation

Note: This step involves the generation of the trifluoromethoxide anion, which is a highly reactive species. Several reagents and conditions have been reported for this transformation. The following is a representative protocol using a fluoride source and a trifluoromethyl source.

-

To a solution of the crude triflate intermediate from Step 1 in a suitable anhydrous solvent (e.g., DMF or acetonitrile), add a fluoride source such as potassium fluoride (KF, 2.0 eq) and a trifluoromethyl source like trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Expected Yield: Based on similar transformations reported in the literature, the overall yield for this two-step process is expected to be in the range of 50-70%.

Application in the Synthesis of Bioactive Molecules: Amide Bond Formation

This compound can be readily converted to its corresponding carboxylic acid, 2-(trifluoromethoxy)benzoic acid, which is a valuable intermediate for the synthesis of a wide range of bioactive amides.

Diagram of Amide Synthesis Workflow

Caption: Workflow for the synthesis of bioactive amides.

Experimental Protocol: Synthesis of 2-(trifluoromethoxy)benzoic Acid and Subsequent Amide Coupling

Step 3: Hydrolysis to 2-(trifluoromethoxy)benzoic Acid

-

To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v), add lithium hydroxide (LiOH, 2.0-3.0 eq).

-

Stir the reaction mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC.

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(trifluoromethoxy)benzoic acid.

Expected Yield: >90%

Step 4: Amide Coupling with a Bioactive Amine

-

To a solution of 2-(trifluoromethoxy)benzoic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM, add a coupling agent like HATU (1.1 eq) or EDC (1.2 eq) and HOBt (1.2 eq).

-

Add a tertiary amine base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired bioactive amine (1.0-1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired bioactive amide.

| Amine Substrate | Coupling Reagent | Base | Solvent | Yield (%) |

| Aniline | HATU | DIPEA | DMF | 85-95 |

| Benzylamine | EDC/HOBt | DIPEA | DCM | 80-90 |

| 4-Fluoroaniline | HATU | DIPEA | DMF | 82-92 |

Yields are estimated based on typical amide coupling reactions with similar substrates.

Impact of the 2-(trifluoromethoxy)phenyl Moiety in Medicinal Chemistry

The incorporation of the 2-(trifluoromethoxy)phenyl group can be a strategic approach to modulate the properties of a lead compound. The diagram below illustrates the potential benefits.

Caption: Impact of the 2-(trifluoromethoxy)phenyl moiety on drug properties.

Conclusion

This compound is a highly valuable building block for the synthesis of novel drug candidates. Its utility stems from the unique physicochemical properties conferred by the trifluoromethoxy group, which can lead to significant improvements in the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The protocols provided in this document offer a practical guide for the synthesis and application of this versatile intermediate in medicinal chemistry research and drug development.

Application Notes & Protocols: Quantification of Methyl 2-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Methyl 2-(trifluoromethoxy)benzoate, a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure accurate and reproducible results for research, development, and quality control purposes.

High-Performance Liquid Chromatography (HPLC) Method

Application: This method is suitable for the quantification of this compound in reaction mixtures and for purity assessment.

Principle: The compound is separated from impurities on a reversed-phase HPLC column and quantified using a UV detector. The retention time and peak area are used for identification and quantification, respectively.

Experimental Protocol:

1.1. Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade, preferably deionized and filtered).

-

Methanol (HPLC grade).

-

This compound reference standard.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

1.2. Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

1.3. Standard and Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

-

Sample Preparation: Dissolve a known amount of the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.4. Calibration and Quantification:

-

Inject the working standard solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of this compound.

-

Inject the prepared sample solution.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram:

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application: This method is highly selective and sensitive, making it ideal for the identification and quantification of this compound in complex matrices and for trace-level analysis.

Principle: The volatile compound is separated by gas chromatography and then detected by a mass spectrometer. The mass spectrum provides a unique fragmentation pattern for identification, while the peak area of a specific ion is used for quantification.

Experimental Protocol:

2.1. Instrumentation and Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Helium (carrier gas, high purity).

-

Methanol (GC grade).

-

This compound reference standard.

-